1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]
Description
The compound 1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is a fluorinated aromatic compound featuring two 4-fluorobenzene groups linked via a conjugated butenylidene bridge substituted with a phenylmethoxy group at the 4-position.
Properties
Molecular Formula |
C23H20F2O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-fluoro-4-[1-(4-fluorophenyl)-4-phenylmethoxybut-1-enyl]benzene |
InChI |
InChI=1S/C23H20F2O/c24-21-12-8-19(9-13-21)23(20-10-14-22(25)15-11-20)7-4-16-26-17-18-5-2-1-3-6-18/h1-3,5-15H,4,16-17H2 |
InChI Key |
AMIMWXGMNLHMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with phenylmethanol in the presence of a base to form 4-(phenylmethoxy)benzaldehyde. This intermediate is then reacted with 1-buten-1-ylidene to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: In the study of cellular processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] involves its interaction with specific molecular targets and pathways. For example, its derivatives have shown potential anti-tumor effects by inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative .
Comparison with Similar Compounds
1,1'-(2,2,2-Trichloroethylidene)-bis[4-fluorobenzene] (DFDT)
- Structure : Features a trichloroethylidene bridge instead of phenylmethoxy-substituted butenylidene.
- DFDT was historically used as an insecticide, indicating bioactivity distinct from the target compound .
- Applications: Insecticidal activity, now largely obsolete due to environmental concerns.
1,1'-(4-Chlorobutylidene)bis[4-fluorobenzene]
- Structure : Chlorobutylidene bridge with a terminal chlorine atom (CAS 3312-04-7).
- Properties : The chlorine substituent enhances electrophilicity, making it reactive in nucleophilic substitutions. Molecular weight: 280.74 g/mol .
- Applications : Pharmaceutical intermediate (e.g., antipsychotic drug synthesis) due to its halogenated alkyl chain .
1,1'-Oxybis(4-fluorobenzene)
- Structure : Diphenyl ether core with fluorine substituents (CAS 110-98-5).
- Properties : Ether linkage reduces reactivity compared to conjugated alkenes. Melting point: ~101°C (similar to ’s compound 15).
- Applications : Intermediate in polymer synthesis or liquid crystal materials, leveraging fluorine’s electron-withdrawing effects .
Bis(4-fluorophenyl) Disulfide
4-(2-Nitro-1-propen-1-yl)-1,2-bis(phenylmethoxy)benzene
- Structure : Nitropropenyl group enhances electrophilicity (CAS 62932-96-1).
- Properties : High melting point (107–109°C) due to nitro group’s polarity.
- Applications: Potential use in cycloaddition reactions or explosives .
Comparative Data Table
Research Findings and Key Differences
- Electronic Effects : The target compound’s phenylmethoxy group provides steric bulk and moderate electron donation, contrasting with DFDT’s electron-withdrawing trichloroethylidene bridge. This difference impacts charge distribution in π-conjugated systems, relevant for optoelectronic applications .
- Reactivity : Chlorobutylidene derivatives (e.g., CAS 3312-04-7) are more electrophilic than the target compound, favoring alkylation or nucleophilic substitution reactions .
- Thermal Stability : Sulfone derivatives (e.g., bis(4-fluorophenyl) sulfone, CAS 383-29-9) exhibit higher thermal stability due to strong sulfone groups, whereas disulfide-linked compounds decompose at lower temperatures .
Biological Activity
The compound 1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is a synthetic organic molecule that has gained attention in pharmacological and biochemical research due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]
- Molecular Formula : C21H18F2O
- Molecular Weight : 336.37 g/mol
- SMILES Notation : Cc1ccc(cc1)C=C(C=CC(=C)C(=C)c2ccc(F)cc2)O
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : Similar compounds have shown potential as cholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer’s. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems. This property is essential for preventing cellular damage and may have implications in cancer therapy .
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of related compounds:
- Cholinesterase Inhibition Study :
- Antioxidant Activity Assessment :
- Cytotoxicity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
